molecular formula C22H16N2O6 B4923665 methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate

methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate

Cat. No.: B4923665
M. Wt: 404.4 g/mol
InChI Key: JXQTVCLYIUPSHH-AQTBWJFISA-N
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Description

Methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that includes a diazinane ring, a benzoate ester, and a prop-2-ynoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5Z)-5-(2-{[4-(benzyloxy)-3-methoxybenzyl]oxy}benzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
  • Methyl 4-[(5Z)-5-(4-{[4-(benzyloxy)-3-ethoxybenzyl]oxy}-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate

Uniqueness

Methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate is unique due to its specific structural features, such as the prop-2-ynoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c1-3-11-30-17-6-4-5-14(12-17)13-18-19(25)23-22(28)24(20(18)26)16-9-7-15(8-10-16)21(27)29-2/h1,4-10,12-13H,11H2,2H3,(H,23,25,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQTVCLYIUPSHH-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC#C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC#C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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